

# Spectral Data Analysis of 5-Bromo-2-fluoropyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **5-Bromo-2-fluoropyridine**

Cat. No.: **B045044**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the versatile reagent, **5-Bromo-2-fluoropyridine**. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and interpretation. Detailed experimental protocols are also provided to ensure reproducibility of the spectral data.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **5-Bromo-2-fluoropyridine**.

**Table 1:  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.34	d	2.5	1H	H-6
7.95	ddd	8.8, 7.4, 2.5	1H	H-4
6.93	dd	8.8, 3.1	1H	H-3

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0 ppm)

**Table 2:  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
162.8 (d, $^1\text{JCF} = 240.2$ Hz)	C-2
149.8 (d, $^3\text{JCF} = 7.7$ Hz)	C-6
142.0 (d, $^3\text{JCF} = 8.4$ Hz)	C-4
115.5 (d, $^4\text{JCF} = 4.1$ Hz)	C-5
110.1 (d, $^2\text{JCF} = 38.5$ Hz)	C-3

Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CDCl}_3$  (77.16 ppm)

**Table 3: IR Absorption Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3080	Weak	C-H stretch (aromatic)
1605, 1570, 1465	Medium-Strong	$\text{C}=\text{C}/\text{C}=\text{N}$ stretching (aromatic ring)
1260	Strong	C-F stretch
1120	Medium	C-H in-plane bending
870	Strong	C-H out-of-plane bending
680	Medium	C-Br stretch

Technique: Attenuated Total Reflectance (ATR)

**Table 4: Mass Spectrometry Data**

m/z	Relative Abundance (%)	Assignment
175/177	100	[M] <sup>+</sup> (Molecular ion, bromine isotopes)
146/148	20	[M-HF] <sup>+</sup>
96	35	[M-Br] <sup>+</sup>
69	40	[C <sub>4</sub> H <sub>2</sub> F] <sup>+</sup>

Ionization Method: Electron Impact (EI)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **5-Bromo-2-fluoropyridine** (approximately 20 mg) was prepared in deuterated chloroform ( $\text{CDCl}_3$ , 0.7 mL). The spectra were recorded on a Bruker Avance 400 MHz spectrometer.

- <sup>1</sup>H NMR: The proton NMR spectrum was acquired with a 30° pulse angle, a relaxation delay of 1.0 seconds, and an acquisition time of 4.0 seconds. A total of 16 scans were co-added and Fourier transformed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- <sup>13</sup>C NMR: The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence. A 45° pulse angle, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds were employed. A total of 1024 scans were accumulated. Chemical shifts are reported in ppm relative to the solvent peak of  $\text{CDCl}_3$  (77.16 ppm).

### Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. A small drop of neat **5-Bromo-2-fluoropyridine** was placed directly onto the ATR crystal. The spectrum was recorded over the range of 4000-600  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 32 scans were averaged to

obtain the final spectrum. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted.

## Mass Spectrometry (MS)

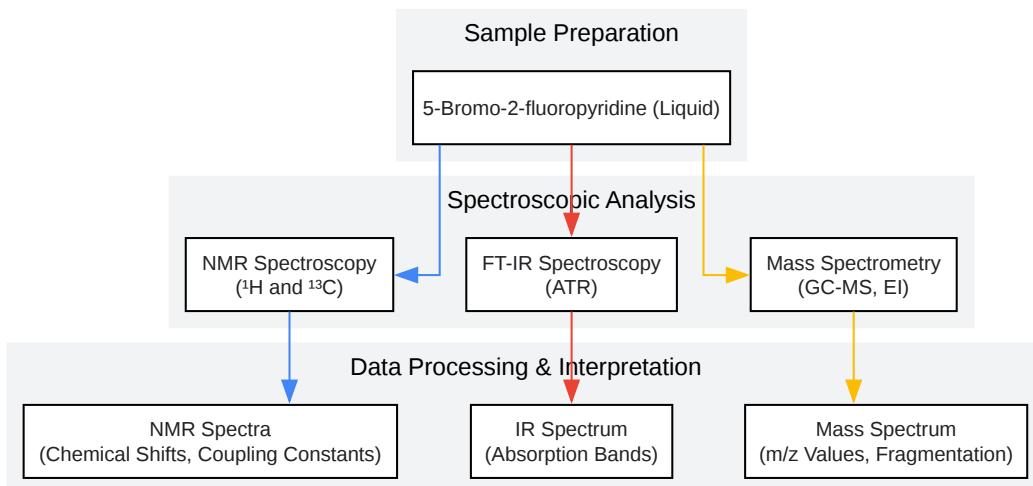
Mass spectral analysis was performed on a gas chromatograph coupled to a mass spectrometer (GC-MS) using electron impact (EI) ionization. A dilute solution of **5-Bromo-2-fluoropyridine** in dichloromethane was injected into the GC.

- **Gas Chromatography:** An Agilent HP-5ms capillary column (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) was used. The oven temperature was programmed from 50°C (held for 2 minutes) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
- **Mass Spectrometry:** The mass spectrometer was operated in EI mode at 70 eV. The ion source temperature was maintained at 230°C, and the quadrupole analyzer temperature was 150°C. The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 40-500 amu.

## Visualizations

The following diagram illustrates the general workflow for the acquisition of the spectral data described in this guide.

## Workflow for Spectral Data Acquisition of 5-Bromo-2-fluoropyridine

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Caption: General workflow for acquiring NMR, IR, and MS spectral data.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)